![molecular formula C12H18N2O B3039221 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine CAS No. 1000507-30-1](/img/structure/B3039221.png)
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine
Overview
Description
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine (CAS# 1000507-30-1) is a research chemical . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecule has a molecular weight of 206.28 and a molecular formula of C12H18N2O . The IUPAC name is 2-(4-pyrrolidin-3-yloxyphenyl)ethanamine . The structure includes a pyrrolidine ring attached to a phenyl ring through an ether linkage .Chemical Reactions Analysis
While specific chemical reactions involving 2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine are not available, pyrrolidine derivatives are known to undergo a variety of reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The compound has a LogP value of 1.95760, indicating its lipophilicity . It has a topological polar surface area of 47.3, which can influence its permeability across biological membranes . The compound also has 4 rotatable bonds, which can affect its flexibility .Scientific Research Applications
Synthesis of Pyrrolidine Derivatives
A study demonstrates the successful synthesis of substituted γ-amino alcohols and downstream pyrrolidine derivatives from simple 1-phenyl-ethylamine. This process includes the creation of a representative all-substituted pyrrolidine derivative with multiple stereogenic centers through highly diastereoselective [1,2]-Wittig rearrangement and intramolecular cyclization, achieving perfect chirality transfer and good yields (Wang et al., 2015).
Enantioselective Syntheses of Functionalized Pyrrolidines
Another research highlights enantioselective syntheses of densely functionalized pyrrolidines deriving their chirality from (R)-1-(phenyl)ethylamine. This one-pot reaction utilizes allylic amines and β-substituted-α,β-unsaturated esters, incorporating single electron transfer (SET) oxidation to merge the reactivities of anionic enolate and radical intermediates, leading to exclusive 2,3-trans and up to 6:1 3,4-cis/trans diastereoselectivities in the produced tetrasubstituted pyrrolidines (Kafka et al., 2016).
Analytical Characterizations of Research Chemicals
A study on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers explores the chemical syntheses and comprehensive analytical characterizations of these substances. This research contributes to understanding the structural variations and their impact on analytical detection methods, providing insights into the challenges posed by new psychoactive substances (Dybek et al., 2019).
Synthesis and Characterization of Pyrrolidine Derivatives
The synthesis and characterization of a new class of pyrrolidine derivatives are detailed, focusing on their potential applications in medicinal chemistry and pharmaceutical research. These studies contribute to the development of new compounds with therapeutic potential, highlighting the versatility and importance of pyrrolidine derivatives in scientific research (Yardley et al., 1990).
Future Directions
properties
IUPAC Name |
2-(4-pyrrolidin-3-yloxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-5-10-1-3-11(4-2-10)15-12-6-8-14-9-12/h1-4,12,14H,5-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQXSKZZJTLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyrrolidin-3-yloxy)phenyl]ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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